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molecular formula C15H18ClN3 B8520043 (RS)-(7-Chloro-quinolin-4-yl)-(1-methyl-piperidin-3-yl)-amine

(RS)-(7-Chloro-quinolin-4-yl)-(1-methyl-piperidin-3-yl)-amine

Cat. No. B8520043
M. Wt: 275.77 g/mol
InChI Key: XWDSVCGXCWZTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05596002

Procedure details

4 g from 11.29 g of 4,7-dichloroquinoline and 6.5 g of 3-amino-1-methyl-piperidine; colourless crystals from acetonitrile, m.p.: 149°-150° C.
Quantity
11.29 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH2:13][CH:14]1[CH2:19][CH2:18][CH2:17][N:16]([CH3:20])[CH2:15]1>C(#N)C>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:13][CH:14]3[CH2:19][CH2:18][CH2:17][N:16]([CH3:20])[CH2:15]3)=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
11.29 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
NC1CN(CCC1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=CC=NC2=C1)NC1CN(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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